
Cefathiamidine impurity 16
Overview
Description
Cefathiamidine Impurity 16 is a structurally related compound formed during the synthesis or degradation of cefathiamidine, a first-generation cephalosporin antibiotic widely used in China.
- Synthetic intermediates: Residual reactants like acetyl bromide-7-ACA (a precursor in cefathiamidine synthesis) .
- Degradation products: Hydrolytic or oxidative byproducts, such as desacetylcefathiamidine or cefathiamidine lactone .
- Polymerization: High-molecular-weight polymers formed during storage or processing, as observed in β-lactam antibiotics .
Analytical methods for impurity identification include 2D-LC-IT-TOF/MS and cef-SEC (size-exclusion chromatography), which enable precise structural elucidation and quantification of impurities in cefathiamidine formulations .
Preparation Methods
The preparation of cefathiamidine impurity 16 involves specific synthetic routes and reaction conditions. One common method involves the reaction of acetyl bromide with 7-ACA (7-aminocephalosporanic acid) in the presence of a reaction solvent and an auxiliary solvent . The reaction is typically carried out under controlled conditions to ensure the formation of the desired impurity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
Cefathiamidine impurity 16 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the bromoacetyl group in this compound can undergo nucleophilic substitution reactions to form different products. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Applications
Cefathiamidine impurity 16 serves multiple roles in pharmaceutical formulations:
- Intermediate in Antibiotic Synthesis : It is primarily used as an intermediate in the synthesis of cefathiamidine and related antibiotics, enhancing their stability and effectiveness.
- Quality Control Reference : The high purity levels achieved during its synthesis make it suitable as a standard reference substance for quality control in cefathiamidine-related substance inspections .
Research indicates that this compound exhibits significant biological activity through its interactions with bacterial targets:
- Binding Affinity : Interaction studies reveal its binding affinity to various bacterial enzymes, which is crucial for developing strategies to combat antibiotic resistance in clinical settings.
- Comparison with Other Antibiotics : this compound shares structural similarities with other beta-lactam antibiotics such as cefalexin, cefaclor, and ceftazidime. However, its unique structural features may enhance its antibacterial properties and influence its pharmacokinetic profile differently compared to these compounds.
Case Studies and Research Findings
Several studies have documented the significance of this compound in pharmaceutical research:
- A study highlighted the importance of characterizing impurities in cephalosporin drugs, emphasizing the need for rigorous quality control measures to ensure drug safety and efficacy .
- Another investigation focused on the isolation and characterization of polymer impurities in cephalosporin drugs, providing insights into their structures and potential impacts on drug performance .
Mechanism of Action
The mechanism of action of cefathiamidine impurity 16 is related to its interaction with bacterial cells. Like cefathiamidine, this impurity may bind to penicillin-binding proteins (PBPs) in the bacterial cell wall, inhibiting their activity and disrupting cell wall synthesis . This leads to the weakening and eventual lysis of the bacterial cell. The specific molecular targets and pathways involved in this process are similar to those of cefathiamidine.
Comparison with Similar Compounds
Cefathiamidine Degradation Products
- Desacetylcefathiamidine : A primary hydrolytic degradation product lacking the acetyl group at the 3-position. It exhibits reduced antibacterial activity compared to the parent compound due to altered pharmacokinetic properties .
- Cefathiamidine Lactone : Formed via intramolecular cyclization under acidic conditions, this compound lacks the β-lactam ring’s antimicrobial activity .
Property | Cefathiamidine | Desacetylcefathiamidine | Cefathiamidine Lactone |
---|---|---|---|
Molecular Weight (g/mol) | 472.58 | 430.53 | 454.55 |
Bioactivity | Active | Inactive | Inactive |
Detection Method | HPLC, LC-MS | LC-MS/MS | LC-MS/MS |
Impurities in Other Cephalosporins
- Cefdinir Impurity 16 (CAS 79350-14-4): A structurally distinct impurity in the second-generation cephalosporin cefdinir, with a molecular formula C₁₄H₁₂N₄O₅S₂ and molecular weight 412.44 g/mol . Unlike cefathiamidine impurities, cefdinir impurities often involve modifications to the aminothiazole or side-chain moieties.
Parameter | Cefathiamidine Polymers | Cefuroxime Polymers |
---|---|---|
Molecular Weight Range | 1,000–10,000 Da | 800–8,000 Da |
Regulatory Limit | <0.5% (ChP 2020) | <0.3% (EP 10.0) |
Detection Method | Cef-SEC, 2D-LC | SEC-HPLC |
Analytical and Regulatory Considerations
- Pharmacopeial Standards :
- Advanced Techniques :
- UAMC-LVI-HPLC : Combines ultrasound-assisted micellar cleanup and large-volume injection for enhanced sensitivity in detecting cefathiamidine in complex matrices (e.g., zebrafish tissues) .
- Population PK Modeling : Used to optimize dosing in pediatric patients with augmented renal clearance (ARC), indirectly informing impurity safety thresholds .
Biological Activity
Cefathiamidine impurity 16 is a notable impurity associated with the cephalosporin antibiotic cefathiamidine. Understanding its biological activity is crucial for evaluating the safety, efficacy, and regulatory compliance of pharmaceutical formulations containing this compound. This article delves into the biological properties, mechanisms of action, pharmacokinetics, and potential applications of this compound, supported by relevant data and case studies.
Overview of Cefathiamidine and Its Impurities
Cefathiamidine is a broad-spectrum cephalosporin antibiotic effective against various gram-positive and gram-negative bacteria. The presence of impurities like this compound can influence the overall pharmacological profile of the drug. Impurities are often assessed for their biological activity to ensure they do not adversely affect therapeutic outcomes.
Biological Activity
This compound exhibits antibacterial properties akin to those of its parent compound. The primary mechanism involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to bacterial lysis and death. This mechanism is characteristic of many beta-lactam antibiotics.
Table 1: Comparative Biological Activity
Compound | Antibacterial Spectrum | Mechanism of Action |
---|---|---|
Cefathiamidine | Broad-spectrum (gram-positive and negative) | Inhibits cell wall synthesis |
This compound | Similar to cefathiamidine | Inhibits cell wall synthesis |
Cefazolin | Primarily gram-positive | Inhibits cell wall synthesis |
Cefuroxime | Enhanced activity against gram-negative | Inhibits cell wall synthesis |
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its behavior in biological systems. Studies indicate that cefathiamidine is primarily excreted unchanged via the renal route, with around 90% elimination within 12 hours post-administration. The protein binding capacity is approximately 23%, which may influence its bioavailability and therapeutic effectiveness in different populations, particularly in pediatric patients with Augmented Renal Clearance (ARC) .
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Protein Binding | 23% |
Excretion Route | Renal (90% unchanged) |
Half-Life | Approximately 12 hours |
Volume of Distribution | Varies with age and weight |
Case Studies and Research Findings
Recent studies have highlighted the importance of assessing impurities like this compound in clinical settings. For instance, a population pharmacokinetic study demonstrated that dosing adjustments based on renal function significantly impact therapeutic outcomes in infants receiving cefathiamidine . Additionally, research has shown that impurities can affect the efficacy of the parent compound when administered in combination therapies .
Case Study: Efficacy Against Resistant Strains
A study comparing this compound with other beta-lactams indicated that while it retains antibacterial activity against Enterococcus species, its effectiveness diminishes compared to the parent compound under certain conditions. This highlights the necessity for rigorous testing of impurities during drug development to ensure patient safety and treatment efficacy .
Chemical Reactivity and Stability
This compound undergoes various chemical reactions that can alter its biological activity. Key reactions include:
- Oxidation: Can lead to different oxidation products that may have altered antibacterial properties.
- Reduction: May convert the impurity into less potent forms.
- Substitution: Functional groups can be replaced, potentially affecting activity.
Understanding these reactions is vital for quality control during pharmaceutical manufacturing .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Cefathiamidine Impurity 16 in pharmacokinetic studies?
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying Cefathiamidine and its impurities. For structural identification of Impurity 16, HPLC-Q-TOF-MS is preferred due to its high resolution and accurate mass measurement capabilities. This method allows fragmentation pattern analysis, enabling differentiation of Impurity 16 from structurally similar compounds . Method validation should include specificity, linearity (e.g., calibration curves spanning 30–10,000 ng/mL), and precision (intraday/interday CV <5%) as demonstrated in pediatric pharmacokinetic studies .
Q. How should researchers design experiments to assess the pharmacokinetic impact of Impurity 16 in pediatric populations?
A two-compartment population pharmacokinetic (PopPK) model with first-order elimination is optimal for analyzing sparse pediatric data. Use NONMEM software to estimate parameters like clearance (CL), volume of distribution (V), and intercompartmental clearance (Q). Incorporate covariates such as body weight and age, and validate models using bootstrap resampling (1,000 iterations) and normalized prediction distribution errors (NPDE) to ensure robustness . Sparse sampling protocols (e.g., two time points per patient) minimize ethical and practical challenges in pediatric studies .
Q. What regulatory guidelines govern the reporting of impurities like this compound in drug development?
The European Medicines Agency (EMA) requires a thorough risk assessment for impurities, including synthesis feasibility and toxicological relevance. If Impurity 16 cannot be synthesized, justify its absence via structural stability analysis, literature review, and experimental data (e.g., forced degradation studies). Documentation must align with ICH Q3A/B guidelines, emphasizing process-related impurity control and batch-to-batch consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in impurity quantification data across different analytical batches?
Batch-to-batch variability in impurity levels may arise from differences in synthesis intermediates (e.g., dihydrophenylglycine). To address this, implement advanced statistical tools like Bartlett’s test for variance homogeneity and multivariate analysis (e.g., PCA) to identify confounding factors. Ensure quality control via peptide content analysis and salt content adjustment, especially for cell-based assays requiring strict TFA removal (<1%) .
Q. What experimental strategies optimize the detection limit for trace-level Impurity 16 in stability studies?
Use ultra-performance liquid chromatography (UPLC) with sub-2µm particle columns to enhance sensitivity and reduce run time. For trace quantification, employ a lower limit of quantification (LLOQ) of 30 ng/mL, validated via signal-to-noise ratios >10. Stability-indicating methods should include forced degradation under acidic, basic, oxidative, and thermal conditions to confirm method specificity .
Q. How can population pharmacokinetic-pharmacodynamic (PK-PD) modeling predict the clinical impact of Impurity 16?
Integrate Monte Carlo simulations with PK-PD targets (e.g., %fT > MIC) to assess Impurity 16’s effect on efficacy. For cephalosporins, target attainment ≥70% for T > MIC is critical. Simulate dosing regimens (e.g., 100 mg/kg/day q12h) using virtual pediatric populations, adjusting for protein binding (23%) and renal excretion (>90%) to optimize exposure .
Q. What methodologies validate the absence of genotoxic risk in Impurity 16 during early-phase clinical trials?
Follow FDA Phase I guidelines by conducting Ames tests and in vitro micronucleus assays. Compare impurity levels in clinical batches to those in safety studies, ensuring they do not exceed thresholds supported by animal toxicology data. Preliminary method validation should include genotoxic impurity profiling and stability testing under accelerated conditions .
Q. Methodological Considerations
- Data Contradiction Analysis : Use goodness-of-fit plots (e.g., observed vs. predicted concentrations) and residual error models (exponential or additive) to diagnose PopPK model mismatches. Cross-validate findings with external datasets or literature-reported PK parameters .
- Impurity Synthesis Challenges : If Impurity 16 cannot be synthesized, justify its exclusion via quantum mechanical calculations (e.g., nitrosamine formation energy) and stability studies under simulated process conditions .
Properties
IUPAC Name |
2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c1-6(2)10-9(11-7(3)4)14-5-8(12)13/h6-7H,5H2,1-4H3,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJRHUVNQUUTHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=NC(C)C)SCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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